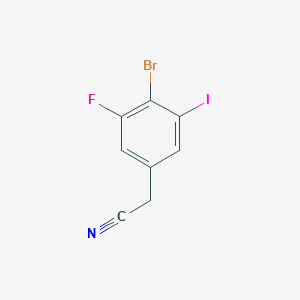
4-Bromo-3-fluoro-5-iodophenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-fluoro-5-iodophenylacetonitrile is an organic compound with the molecular formula C8H3BrFIN It is a halogenated derivative of phenylacetonitrile, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
Métodos De Preparación
The synthesis of 4-Bromo-3-fluoro-5-iodophenylacetonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: The introduction of bromine, fluorine, and iodine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Nitrile Formation: The acetonitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by a nitrile group (CN).
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of specific solvents and catalysts.
Análisis De Reacciones Químicas
4-Bromo-3-fluoro-5-iodophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) on the benzene ring can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The nitrile group (CN) can be reduced to an amine group (NH2) using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives. For example, the nitrile group can be oxidized to a carboxylic acid group (COOH) using oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Bromo-3-fluoro-5-iodophenylacetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its unique chemical structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its halogenated nature makes it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-fluoro-5-iodophenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, affecting their function. For example, it may inhibit the activity of enzymes by binding to their active sites or alter the structure of proteins by forming halogen bonds. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
4-Bromo-3-fluoro-5-iodophenylacetonitrile can be compared with other halogenated phenylacetonitrile derivatives, such as:
4-Bromo-3-fluorophenylacetonitrile: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.
4-Iodo-3-fluorophenylacetonitrile: Lacks the bromine atom, which may affect its interactions with biological targets.
4-Bromo-3-iodophenylacetonitrile: Lacks the fluorine atom, which may influence its chemical stability and reactivity.
The presence of all three halogen atoms (bromine, fluorine, and iodine) in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Propiedades
Fórmula molecular |
C8H4BrFIN |
|---|---|
Peso molecular |
339.93 g/mol |
Nombre IUPAC |
2-(4-bromo-3-fluoro-5-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrFIN/c9-8-6(10)3-5(1-2-12)4-7(8)11/h3-4H,1H2 |
Clave InChI |
ARBZUVOHIQKQCP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)Br)I)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


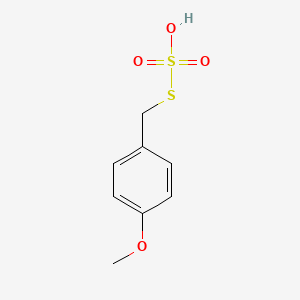
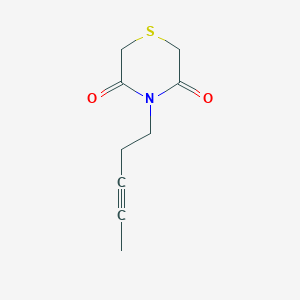
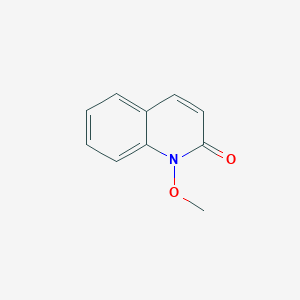

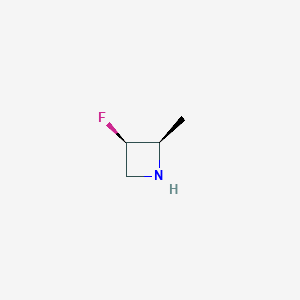
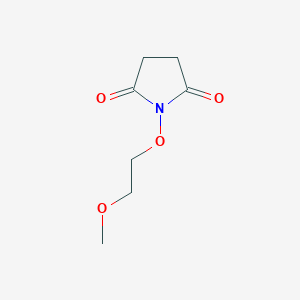

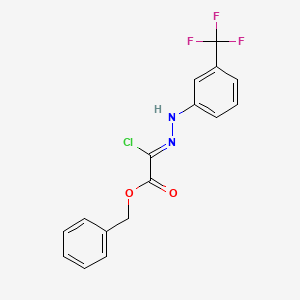
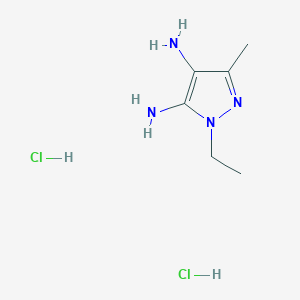
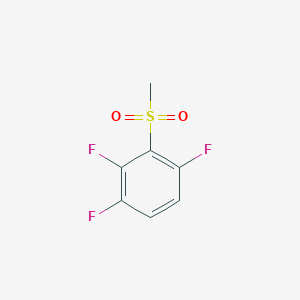
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15206247.png)
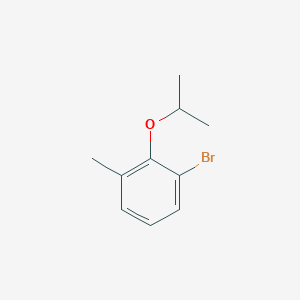
![2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15206257.png)
![8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206266.png)
